molecular formula C26H33FN4O4 B2790552 N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide CAS No. 896363-39-6

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide

Cat. No.: B2790552
CAS No.: 896363-39-6
M. Wt: 484.572
InChI Key: WCGNWDNXDFSOBP-UHFFFAOYSA-N
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Description

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide is a complex organic compound that features a combination of several functional groups, including a benzo[d][1,3]dioxole moiety, a piperazine ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions involving 2-fluorophenyl derivatives.

    Coupling with oxalamide: The final step involves coupling the intermediate with oxalyl chloride and isopentylamine under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as nitrating agents (HNO3/H2SO4) or halogenating agents (Br2/FeBr3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to receptors: The piperazine ring may interact with neurotransmitter receptors.

    Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Signal transduction modulation: The compound may affect cellular signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-N2-isopentyloxalamide: Lacks the piperazine ring.

    N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide: Lacks the benzo[d][1,3]dioxole moiety.

    N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-N2-isopentyloxalamide: Contains a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

The unique combination of the benzo[d][1,3]dioxole moiety, piperazine ring, and oxalamide linkage in N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide provides it with distinct chemical and biological properties that are not found in similar compounds.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33FN4O4/c1-18(2)9-10-28-25(32)26(33)29-16-22(19-7-8-23-24(15-19)35-17-34-23)31-13-11-30(12-14-31)21-6-4-3-5-20(21)27/h3-8,15,18,22H,9-14,16-17H2,1-2H3,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGNWDNXDFSOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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